molecular formula C10H6N2O2 B068678 5-cyano-1H-indole-2-carboxylic Acid CAS No. 169463-44-9

5-cyano-1H-indole-2-carboxylic Acid

Cat. No.: B068678
CAS No.: 169463-44-9
M. Wt: 186.17 g/mol
InChI Key: AXAUNIVIEFHPSY-UHFFFAOYSA-N
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Description

5-Cyano-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a cyano group at the 5-position and a carboxylic acid group at the 2-position of the indole ring. It is known for its potential biological activities and applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Nitration: The indole derivative undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction, which involves diazotization followed by cyanation using copper(I) cyanide.

    Carboxylation: Finally, the indole derivative is carboxylated at the 2-position using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under catalytic hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used for hydrogenation.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Amino derivatives of the indole ring.

    Substitution Products: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

One of the most significant applications of 5-cyano-1H-indole-2-carboxylic acid is its potential as an antiviral agent, particularly against HIV. Research has shown that derivatives of indole-2-carboxylic acid can inhibit the HIV-1 integrase enzyme, which is crucial for the viral replication cycle.

  • Mechanism of Action : The compound chelates with magnesium ions in the active site of integrase, disrupting its function. For instance, a study demonstrated that an indole derivative exhibited an IC50 value of 32.37 μM against integrase, indicating promising antiviral activity .

1.2 Other Biological Activities

Beyond its antiviral properties, indole derivatives have been explored for their potential as anticancer agents and for treating other viral infections. The structural modifications of this compound can enhance its selectivity and potency against various targets.

Biocatalysis

2.1 UbiD-like Enzymes

This compound has been identified as a potential substrate for UbiD-like enzymes, which are known for catalyzing decarboxylation reactions. These enzymes have applications in biocatalysis due to their ability to facilitate reactions under mild conditions.

  • Research Findings : A recent study indicated that these enzymes could catalyze the decarboxylation of aromatic substrates, including those related to indole derivatives, showcasing their versatility and potential in synthetic organic chemistry .

Material Science

3.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable films and its charge transport characteristics are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

5.1 Case Study on Antiviral Activity

In a study focused on the design and synthesis of integrase inhibitors, researchers optimized several derivatives based on the indole scaffold, including this compound. The binding modes were analyzed using molecular docking techniques, confirming interactions with key residues in the integrase enzyme .

5.2 Case Study on Biocatalysis

Another research project evaluated the use of UbiD-like enzymes to catalyze the decarboxylation of various aromatic substrates, including those derived from indoles. The findings highlighted the potential for these enzymes to be used in green chemistry applications, promoting sustainable practices in chemical synthesis .

Comparison with Similar Compounds

  • 5-Methoxy-1H-indole-2-carboxylic acid
  • 5-Fluoro-1H-indole-2-carboxylic acid
  • 5-Bromo-1H-indole-2-carboxylic acid

Comparison:

  • 5-Cyano-1H-indole-2-carboxylic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds.
  • 5-Methoxy-1H-indole-2-carboxylic acid has a methoxy group, which can influence its solubility and reactivity differently.
  • 5-Fluoro-1H-indole-2-carboxylic acid contains a fluorine atom, which can enhance its lipophilicity and metabolic stability.
  • 5-Bromo-1H-indole-2-carboxylic acid has a bromine atom, which can affect its reactivity in substitution reactions.

Biological Activity

5-Cyano-1H-indole-2-carboxylic acid (5-CN-ICA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-CN-ICA is characterized by the following structural features:

  • Molecular Formula : C₁₀H₆N₂O₂
  • Molecular Weight : Approximately 186.17 g/mol
  • Functional Groups : Cyano group (-C≡N) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the indole ring.

The unique arrangement of these functional groups contributes to its reactivity and biological activity, making it a subject of interest for drug discovery and development.

The primary biological activities of 5-CN-ICA are attributed to its interaction with various biological targets:

  • Inhibition of Xanthine Oxidase (XO) :
    • 5-CN-ICA has been shown to inhibit XO, an enzyme involved in purine metabolism, leading to decreased uric acid levels. This property is particularly beneficial in managing conditions like gout.
  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
  • Anticancer Potential :
    • Preliminary research suggests that 5-CN-ICA may induce apoptosis in cancer cells. It has been observed to arrest cell cycle progression in T47D breast cancer cells, indicating potential as an anticancer agent .

Biological Activities

The following table summarizes the biological activities associated with 5-CN-ICA:

Activity TypeDescriptionReferences
AntimicrobialEffective against E. coli and P. aeruginosa, with moderate inhibitory effects.
AntioxidantExhibits antioxidant properties, potentially protecting cells from oxidative stress.
AnticancerInduces apoptosis in breast cancer cells; shows promise as a therapeutic agent .
Xanthine Oxidase InhibitionReduces uric acid levels, beneficial for gout treatment.
Anti-inflammatoryPotential anti-inflammatory effects due to structural similarities with other bioactive indoles.

Case Study 1: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of 5-CN-ICA using the agar well-diffusion method. The compound demonstrated significant inhibition zones against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) value comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

A study investigating the apoptotic effects of indole derivatives found that 5-CN-ICA significantly induced cell death in T47D cells through caspase activation assays. The compound's mechanism was linked to tubulin polymerization inhibition, which is crucial for cancer cell proliferation .

Properties

IUPAC Name

5-cyano-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAUNIVIEFHPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428007
Record name 5-cyano-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169463-44-9
Record name 5-cyano-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Cyano-1H-indole-2-carboxylic acid ethyl ester (1.71 g, 8.0 mmol) was added to a solution of ethanol (10 mL) and potassium hydroxide (2 g) and the resulting mixture heated at reflux for 1 hour. Water was added to dissolve the precipitate, and 6N HCl was added to bring the pH to 1. A precipitate formed. The mixture was cooled in an ice bath, filtered, and the resulting colorless solid washed with cold water and dried (1.51 g). A portion (1.4 g) was suspended in hot acetic acid (40 mL) and cooled giving a solid which was filtered, washed with cold ethyl acetate and dried: Yield 980 mg 70%; HPLC (60/40) 3.09 minutes (97%).
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Synthesis routes and methods II

Procedure details

A suspension of 4-amino-3-iodobenzonitrile (2.44 g), 2-oxopropanoic acid (2.64 g), DABCO (3.36 g), and Pd(OAc)2 in DMF (30 mL) was heated to 105° C. and stirred at that temperature for 1 hour. The solvent was evaporated. EtOAc (200 mL) was added and the resulting solution was washed with water (100 mL) and aqueous NaOH solution (20 mL). The combined aqueous solution was extracted with EtOAc (3×150 mL). The organic fractions were combined. The combined solution was dried over anhydrous magnesium sulfate. The dried solution was concentrated. The residue was triturated to afford 5-cyano-1H-indole-2-carboxylic acid (D20) (1.1 g) as a brown solid.
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2.44 g
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